4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine
Description
The compound 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine is a pyrimidine derivative featuring a benzodioxole-carbonyl-piperazine moiety at the 4-position, a methyl group at the 2-position, and a propoxy chain at the 6-position. Its structure combines aromatic, heterocyclic, and aliphatic components, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-10-26-19-12-18(21-14(2)22-19)23-6-8-24(9-7-23)20(25)15-4-5-16-17(11-15)28-13-27-16/h4-5,11-12H,3,6-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNCGNFLWTSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the piperazine ring, and finally, the construction of the pyrimidine core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For example, it has been studied as an inhibitor of carbonic anhydrase IX, which plays a role in cancer cell metabolism .
Comparison with Similar Compounds
Key Structural Features:
- Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms, substituted at positions 2, 4, and 4.
- Substituents :
- 2-Methyl : Enhances steric bulk and lipophilicity.
- 6-Propoxy : A three-carbon alkoxy chain that may improve solubility and membrane permeability compared to shorter chains.
While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine ) have been characterized crystallographically, with single-crystal X-ray studies revealing precise bond lengths (mean C–C = 0.002 Å) and low R factors (0.039), indicating high structural reliability .
Comparison with Similar Compounds
Structural Comparison (Table 1)
Key Findings:
Benzodioxole Derivatives: The target compound’s benzodioxole-carbonyl-piperazine group differs from the benzodioxole-methyl-piperazine in by replacing a methylene (-CH₂-) with a carbonyl (-CO-). This modification likely enhances hydrogen-bond acceptor capacity and metabolic stability due to reduced susceptibility to oxidative cleavage .
Substituent Effects: 6-Propoxy vs.
Core Heterocycle Comparison: Pyrimidine vs. Pyridine/Thienopyrimidine: Pyrimidines (e.g., target compound) are more electron-deficient than pyridines, influencing binding to biological targets like enzymes or receptors. Thienopyrimidines (e.g., 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine ) introduce sulfur atoms, altering electronic properties and solubility.
Functional Group Diversity :
- Trifluoromethyl (CF₃) Groups (e.g., 2-Methyl-5-(trifluoromethyl)benzonitrile ) increase electronegativity and metabolic resistance, whereas bromine (e.g., 2-Methyl-5-bromopyridine ) facilitates cross-coupling reactions in synthesis.
Research Implications and Limitations
- The structural data from validate methodologies for analyzing benzodioxole-pyrimidine hybrids, but pharmacological comparisons remain speculative without direct bioactivity studies.
- Compounds with trifluoromethyl or thienopyrimidine cores highlight the importance of heterocyclic diversity in drug discovery, though their applications differ from the target compound’s likely profile.
Biological Activity
The compound 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.39 g/mol. Its structure features a pyrimidine core substituted with a piperazine ring and a benzodioxole moiety, which are known for their diverse biological activities.
Structural Characteristics
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 366.39 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit anticancer properties . For instance, derivatives containing the benzodioxole moiety have shown efficacy against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential . Studies suggest that piperazine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile. Initial studies suggest that it may interact with specific receptors involved in cancer progression and inflammatory responses.
Study 1: Synthesis and Biological Evaluation
A study conducted by Redda et al. synthesized several analogs of piperazine derivatives, including the target compound. The results highlighted significant anti-inflammatory and anticancer activities , with varying efficacy based on structural modifications made to the piperazine ring .
In another investigation, the mechanism of action was explored through in vitro assays. The findings indicated that the compound effectively inhibited the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through caspase activation .
Tables Summarizing Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
